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Compound of Interest

Compound Name:
(S)-2-amino-2-ethyl-3-

methylbutanoic acid

Cat. No.: B11927141 Get Quote

Executive Summary
-Ethylvaline (2-amino-2-ethyl-3-methylbutanoic acid) is a non-proteinogenic,

-disubstituted amino acid found in carbonaceous chondrites (e.g., Murchison) and utilized in
peptide drug design. Unlike its proteinogenic counterpart L-valine,

-ethylvaline possesses a quaternary

-carbon, rendering it chemically stable and resistant to enzymatic degradation.

This guide compares the (S)-enantiomer (L-like) and (R)-enantiomer (D-like) across three

critical dimensions for drug development:

Peptide Conformational Control: Induction of specific helical screw senses (

-helix vs.

-helix).

Transport & Metabolism: Interaction with System L (LAT1) transporters and metabolic

stability.

Pharmacological Potential: Utility as a constrained building block in peptidomimetics.
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Structural Definition
-Ethylvaline is a structural analogue of valine where the

-proton is replaced by an ethyl group. This modification introduces significant steric bulk,
restricting rotation around the

and

torsion angles.

IUPAC Name: 2-Amino-2-ethyl-3-methylbutanoic acid[1][2]

Formula: C

H

NO

Molecular Weight: 159.23 g/mol

CAS Number ((S)-enantiomer): 6272-07-7

Stereochemical Configuration
The biological activity of

-ethylvaline is strictly dictated by its absolute configuration.

(S)-

-Ethylvaline: Corresponds to the L-amino acid spatial arrangement (assuming the isopropyl
group is the primary side chain). It typically induces Right-Handed (

) helicity in peptides.

(R)-

-Ethylvaline: Corresponds to the D-amino acid spatial arrangement. It typically induces Left-
Handed (

) helicity in peptides.
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Stereochemical Impact on Peptides

(S)-α-Ethylvaline
(L-like Configuration)

Induces Right-Handed (P)
3_10 Helix

(R)-α-Ethylvaline
(D-like Configuration)

Induces Left-Handed (M)
3_10 Helix

Quaternary α-Carbon
(Chiral Center)

 Spatial Arrangement
(Priority: N > COOH > iPr > Et)

 Mirror Image

Click to download full resolution via product page

Figure 1: Stereochemical relationship and helical induction preference of (S)- and (R)-

-ethylvaline.

Biological Activity & Pharmacodynamics[3][4]
A. Peptide Conformational Control (Peptidomimetics)
The primary application of

-ethylvaline in drug development is as a conformational constraint. The steric clash between
the

-ethyl and

-isopropyl groups forces the peptide backbone into a stable

-helical or

-helical structure.
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Feature
(S)-

-Ethylvaline

(R)-

-Ethylvaline
Mechanism

Helical Preference
Right-Handed (

)

Left-Handed (

)

Steric steering of

backbone

angles.

Helix Type
Promotes

-helix

Promotes

-helix

Tetrasubstituted C

restricts

conformational space.

Proteolytic Stability High High

Steric bulk prevents

protease access to

the peptide bond.

Application
Stabilizing L-peptide

drugs

Destabilizing L-

peptides / Inducing

turns

Modulating bioactivity

of peptide

therapeutics.

Expert Insight: Incorporating (S)-

-ethylvaline into a standard L-peptide sequence can "lock" the bioactive conformation,
increasing potency and half-life. Conversely, (R)-

-ethylvaline can be used to introduce a "kink" or terminate a helix, useful for designing

-turn mimetics.

B. Transport & Metabolic Stability
Unlike natural amino acids,

-ethylvaline is not a substrate for standard metabolic enzymes (e.g., transaminases), making it
metabolically inert. However, it interacts with amino acid transporters.

System L (LAT1/LAT2) Interaction:

Substrate/Inhibitor Profile:
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-Ethylvaline acts as a bulky, non-metabolizable substrate or inhibitor of the System L
transporter (LAT1), which transports large neutral amino acids (Leucine, Valine).

Enantiomeric Selectivity: The (S)-enantiomer (L-like) typically binds with higher affinity to

LAT1 than the (R)-enantiomer, potentially acting as a competitive inhibitor of Leucine

uptake in cancer cells.

Blood-Brain Barrier (BBB): Due to its lipophilicity and LAT1 affinity, (S)-

-ethylvaline can cross the BBB, making it a candidate for CNS-active peptide delivery.

C. Pharmacological Potential (Analgesia)
Drawing homology to Isovaline (

-methyl-2-aminobutanoic acid), which exhibits peripheral analgesic activity via GABA

or glycine receptors:

(S)-Isomer Activity: Likely retains the "L-like" pharmacophore required for receptor binding,

though reduced potency may be observed compared to Isovaline due to excessive steric

bulk (Ethyl > Methyl).

(R)-Isomer Activity: Generally inactive at orthosteric sites but may act as an allosteric

modulator or inactive control.

Experimental Protocols
Protocol A: Enzymatic Resolution of (S)- and (R)- -
Ethylvaline
Separating the enantiomers from a racemic mixture is the first step in utilization.

Objective: Isolate pure (S)-

-ethylvaline using acylase I. Reagents: Racemic

-acetyl-

-ethylvaline, Hog Kidney Acylase I, 0.1 M LiOH/CH
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COOH buffer (pH 7.5).

Substrate Preparation: Dissolve racemic

-acetyl-

-ethylvaline (10 mM) in buffer.

Enzymatic Hydrolysis: Add Acylase I (10 mg/mmol substrate) and incubate at 37°C for 24-48

hours.

Mechanism:[2][3] Acylase I selectively hydrolyzes the (S)-amide bond, releasing free (S)-

-ethylvaline. The (R)-N-acetyl derivative remains unhydrolyzed.

Separation: Acidify to pH 5 and extract the unreacted (R)-N-acetyl compound with ethyl

acetate.

Isolation: The aqueous phase contains free (S)-

-ethylvaline. Purify via cation-exchange chromatography (Dowex 50W).

Hydrolysis of (R): The extracted (R)-N-acetyl compound can be chemically hydrolyzed (6M

HCl, reflux) to yield free (R)-

-ethylvaline.

Protocol B: Peptide Coupling with -Ethylvaline
Due to extreme steric hindrance, standard coupling reagents (EDC/HOBt) often fail.

Recommended System: HATU/HOAt or PyBOP with extended reaction times.

Activation: Dissolve Fmoc-

-ethylvaline (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

Base Addition: Add DIPEA (6 eq) and pre-activate for 5 minutes.

Coupling: Add to the resin-bound peptide (free amine).
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Conditions: Microwave irradiation (75°C, 20-30 min) or double coupling (2 x 4 hours at RT) is

mandatory to drive the reaction to completion.

Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser

test to verify coupling.

Prebiotic & Meteoritic Significance
-Ethylvaline is a "meteoritic" amino acid, detected in the Murchison meteorite. Its presence in
carbonaceous chondrites is significant for two reasons:

Stability: Its survival in the harsh interstellar environment validates its extreme chemical

stability, a trait exploited in peptide drug design.

Chirality: While often found racemic, slight L-excesses (S-configuration) in similar

-methyl amino acids (e.g., Isovaline) suggest a mechanism for the origin of biological
homochirality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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